N-(4-bromophenyl)-2-(1H-imidazol-2-ylcarbonyl)benzamide
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Overview
Description
N1-(4-BROMOPHENYL)-2-(1H-IMIDAZOL-2-YLCARBONYL)BENZAMIDE is a compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a bromophenyl group and an imidazole ring, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-BROMOPHENYL)-2-(1H-IMIDAZOL-2-YLCARBONYL)BENZAMIDE typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Amidation: The final step involves the formation of the benzamide moiety by reacting the imidazole derivative with a benzoyl chloride or benzamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(4-BROMOPHENYL)-2-(1H-IMIDAZOL-2-YLCARBONYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(4-BROMOPHENYL)-2-(1H-IMIDAZOL-2-YLCARBONYL)BENZAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as conductivity and stability.
Agriculture: It is explored for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.
Mechanism of Action
The mechanism of action of N1-(4-BROMOPHENYL)-2-(1H-IMIDAZOL-2-YLCARBONYL)BENZAMIDE involves its interaction with molecular targets such as enzymes, receptors, and proteins. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the bromophenyl group can enhance the compound’s binding affinity to specific targets, leading to increased potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N1-(4-CHLOROPHENYL)-2-(1H-IMIDAZOL-2-YLCARBONYL)BENZAMIDE
- N1-(4-FLUOROPHENYL)-2-(1H-IMIDAZOL-2-YLCARBONYL)BENZAMIDE
- N1-(4-METHOXYPHENYL)-2-(1H-IMIDAZOL-2-YLCARBONYL)BENZAMIDE
Uniqueness
N1-(4-BROMOPHENYL)-2-(1H-IMIDAZOL-2-YLCARBONYL)BENZAMIDE is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive in certain chemical reactions and enhances its binding affinity to specific biological targets compared to its chloro, fluoro, and methoxy analogs.
Properties
Molecular Formula |
C17H12BrN3O2 |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(1H-imidazole-2-carbonyl)benzamide |
InChI |
InChI=1S/C17H12BrN3O2/c18-11-5-7-12(8-6-11)21-17(23)14-4-2-1-3-13(14)15(22)16-19-9-10-20-16/h1-10H,(H,19,20)(H,21,23) |
InChI Key |
SGSWNHDYFSDXRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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